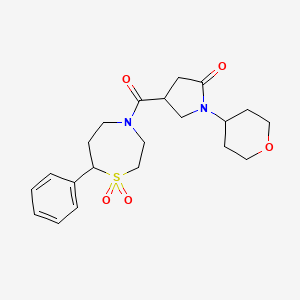

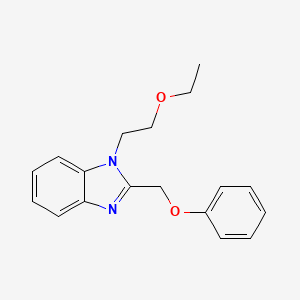

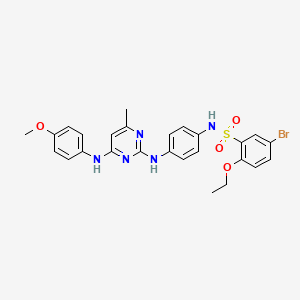

4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H28N2O5S and its molecular weight is 420.52. The purity is usually 95%.

BenchChem offers high-quality 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Oxidative Transformations and Synthetic Methodologies

Tetrakis(pyridine)silver(II) peroxodisulfate is utilized for the oxidative transformations of various organic compounds, including the oxidation of aromatic aldehydes to carboxylic acids and the conversion of benzylic alcohols to carbonyl compounds. This reagent demonstrates the broad utility of oxidative methods in synthetic chemistry for the functionalization of organic molecules, suggesting that similar oxidative strategies might be applicable to the synthesis or modification of complex molecules like the one (H. Firouzabadi, P. Salehi, I. Mohammadpour-Baltork, 1992).

Electropolymerization and Material Science

The electropolymerization of 1,4-bis(pyrrol-2-yl)benzene demonstrates the creation of conducting polymers under specific conditions. This research might suggest the potential for the compound to participate in polymerization reactions or to form materials with unique electronic properties, depending on its reactivity and structural compatibility (F. Larmat, J. Soloducho, A. Katritzky, J. Reynolds, 1996).

Heterocyclic Chemistry and Drug Design

Research into the stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions highlights the importance of such methodologies in generating compounds with defined stereochemistry. These synthetic routes are crucial for the development of new pharmaceuticals and agrochemicals, indicating potential applications in designing drugs or biologically active compounds based on the core structure of the compound (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).

Antioxidant and Cytotoxic Activities

A unique pyrano[4,3-c][2]benzopyran-1,6-dione derivative from the fungus Phellinus igniarius has shown antioxidant activity and moderate selective cytotoxic activities against human cancer cell lines. This example illustrates the potential of heterocyclic compounds to serve as leads or models for the development of new therapeutic agents, suggesting that research into the biological activities of the compound could be a fruitful area (Ying Wang, Shun-yan Mo, Su-Juan Wang, Shuai Li, Yong-chun Yang, Jiangong Shi, 2005).

Propiedades

IUPAC Name |

4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c24-20-14-17(15-23(20)18-7-11-28-12-8-18)21(25)22-9-6-19(29(26,27)13-10-22)16-4-2-1-3-5-16/h1-5,17-19H,6-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVAOCQAXCWKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2685612.png)

![2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2685618.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2685620.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2685621.png)